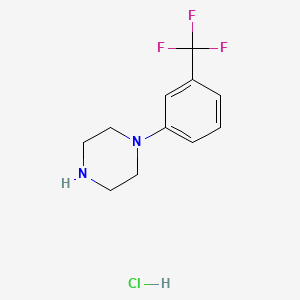

1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNLGWJZZZOYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166808 | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-69-3 | |

| Record name | Piperazine, 1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TFMPP hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trifluoromethyl)phenyl]piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TFMPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41P8ENH29V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(3-Trifluoromethylphenyl)piperazine hydrochloride chemical properties

An In-depth Technical Guide on the Chemical Properties of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

Introduction

This compound (TFMPP-HCl) is a synthetic derivative of piperazine belonging to the phenylpiperazine class of compounds.[1][2] It is recognized primarily for its activity as a serotonin receptor agonist and is often researched for its psychoactive properties.[1][3] TFMPP functions by blocking serotonin reuptake while stimulating its release and demonstrates nonselective activity at various serotonin receptors.[1] In non-clinical settings, it is often found in "party pills," frequently combined with 1-benzylpiperazine (BZP), to produce effects that mimic those of MDMA.[2][4] This document provides a comprehensive overview of its chemical properties, analytical methodologies, and pharmacological interactions, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white, solid, and hygroscopic compound.[5] Its properties can vary slightly depending on whether it is in its monohydrochloride or dihydrochloride form.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1-[3-(trifluoromethyl)phenyl]piperazine, hydrochloride | [4][6] |

| Synonyms | TFMPP HCl, 1-(m-Trifluoromethylphenyl)piperazine | [4] |

| Molecular Formula | C₁₁H₁₄ClF₃N₂ (monohydrochloride) / C₁₁H₁₃F₃N₂ • 2HCl (dihydrochloride) | [4][5][7] |

| Molecular Weight | 266.70 g/mol (monohydrochloride) / 303.2 g/mol (dihydrochloride) | [4][5][7] |

| CAS Number | 16015-69-3 (monohydrochloride) / 76835-14-8 (dihydrochloride) | [4][5][6] |

| Appearance | White Solid | [5] |

| Stability | Hygroscopic, Stable for ≥ 5 years at -20°C | [4][5] |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Melting Point | 237 °C / 239-241 °C | [5][7] |

| UV λmax (Aqueous Acid) | 202 nm | [7] |

| UV λmax (Solvent Not Specified) | 249 nm, 293 nm | [4] |

| Storage Temperature | Refrigerator / -20°C | [4][5] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Very Soluble | [7] |

| Methanol | Freely Soluble | [7] |

| Methanol:Glacial Acetic Acid (1:1) | Soluble (25 mg/mL) | [5] |

| Ethanol | Soluble (20 mg/mL) | [4] |

| Chloroform | Soluble | [7] |

| Acetone | Slightly Soluble | [7] |

| Ether | Very Slightly Soluble | [7] |

| Hexane | Insoluble | [7] |

| DMF | Soluble (20 mg/mL) | [4] |

| DMSO | Soluble (20 mg/mL) | [4] |

| PBS (pH 7.2) | Soluble (10 mg/mL) | [4] |

Pharmacology and Mechanism of Action

TFMPP is a non-selective serotonin receptor agonist with notable affinity for 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁, 5-HT₂ₐ, and 5-HT₂꜀ receptors.[2] It also binds to the serotonin transporter (SERT), evoking serotonin release.[2] Unlike its common partner drug, BZP, TFMPP has minimal effect on dopamine or norepinephrine systems alone.[2][8] However, when combined with BZP, the mixture increases both serotonin and dopamine levels, producing stimulant effects that crudely mimic MDMA.[4] This synergistic action is a key aspect of its recreational use profile.[8]

Caption: Simplified TFMPP signaling at a serotonergic synapse.

Metabolism

Studies in rats indicate that TFMPP undergoes extensive phase I and phase II metabolism.[9][10] The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[9][10] Key metabolites identified are hydroxy-TFMPP, N-(3-trifluoromethylphenyl)ethylenediamine, and 3-trifluoromethylaniline.[9] Phase II reactions involve glucuronidation and sulfation of the phase I metabolites.[9][10]

Caption: Overview of TFMPP phase I and phase II metabolism.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the qualitative identification of TFMPP and its metabolites in forensic samples.[9][11]

-

Sample Preparation (Urine):

-

Adjust a 5 mL urine sample to pH 5.2 with acetic acid.[9]

-

Incubate at 37°C for 12 hours with a glucuronidase/arylsulfatase mixture to hydrolyze conjugates.[9]

-

Adjust pH to 8-9 and perform a liquid-liquid extraction with a dichloromethane/isopropanol/ethyl acetate mixture (1:1:3).[9]

-

Evaporate the organic layer to dryness.[9]

-

Derivatize the residue via acetylation (e.g., microwave-assisted acetylation) before injection.[9]

-

-

Instrumentation and Conditions (Example 1):

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7]

-

Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[7]

-

Carrier Gas: Hydrogen at 1.8 mL/min.[7]

-

Temperatures: Injector: 280°C; Detector: 280°C.[7]

-

Oven Program: Initial temperature 100°C for 1.0 min, ramp to 280°C at 25°C/min, hold for 3.0 min.[7]

-

Injection: 1 µL injection with a split ratio of 50:1. Samples are dissolved in methanol.[7]

-

-

Instrumentation and Conditions (Example 2):

-

Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d. x 0.25 µm film thickness.[11]

-

Carrier Gas: Helium at 1.2 mL/min.[11]

-

Temperatures: Injector: 270°C; Detector: 290°C.[11]

-

Oven Program: Hold at 150°C for 1 min, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min and hold for 2.30 min.[11]

-

MS Detector: Operates in electron ionization (EI) mode at 70eV.[11]

-

Caption: General workflow for the GC-MS analysis of TFMPP from urine.

Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative screening method for TFMPP.

-

System: System TLC5 (details not specified in source).[7]

-

Stationary Phase: Silica gel 60 F₂₅₄.[11]

-

Visualization: Acidified iodoplatinate solution.[7]

-

Result: TFMPP has a relative Rƒ of 1.0 in the specified system, compared to Benzylpiperazine (BZP) at 0.6.[7]

Synthesis Protocol

A general synthesis approach involves the reductive amination of a substituted benzaldehyde with piperazine.

-

Method: Reductive amination.[12]

-

Reactants: 3-(trifluoromethyl)benzaldehyde, piperazine (or a suitable piperazine precursor), and a reducing agent.[12]

-

Procedure Outline:

-

React 3-(trifluoromethyl)benzaldehyde with 3-(trifluoromethylphenyl)piperazine hydrochloride and triethylamine in methanol for 2 hours to form an intermediate imine.[12]

-

Reduce the imine using sodium triacetoxyborohydride at room temperature for 24 hours.[12]

-

Isolate the crude product by evaporating the solvent.[12]

-

Purify using an acid-base extraction.[12]

-

Convert the final product to its hydrochloride salt using ethereal HCl.[12]

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 16015-69-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. TFMPP hydrochloride | C11H14ClF3N2 | CID 3084246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. swgdrug.org [swgdrug.org]

- 8. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ikm.org.my [ikm.org.my]

- 12. etd.auburn.edu [etd.auburn.edu]

An In-depth Technical Guide to 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP HCl), a compound of significant interest in neuropharmacology and forensic science. This document details its chemical properties, synthesis, analytical methods, and mechanism of action, with a focus on its interaction with serotonergic systems.

Chemical and Physical Properties

1-(3-Trifluoromethylphenyl)piperazine is a psychoactive substance of the phenylpiperazine class.[1] While it is encountered as a recreational drug, it is also a valuable tool in scientific research for probing the function of the serotonin system.[1][2] The hydrochloride salt is a common form for handling and research purposes.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]piperazine hydrochloride |

| Synonyms | TFMPP HCl, 1-(m-Trifluoromethylphenyl)piperazine hydrochloride |

| CAS Number | 16015-69-3[3] |

| Molecular Formula | C₁₁H₁₄ClF₃N₂[3] |

| Molecular Weight | 266.69 g/mol [3] |

| Appearance | Off-white to yellowish solid[1] |

| Solubility | Soluble in methanol.[4] Dihydrochloride salt is soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[5] |

Pharmacology and Mechanism of Action

TFMPP is primarily recognized as a non-selective serotonin receptor agonist.[6] Its pharmacological effects are largely attributed to its interaction with various subtypes of 5-hydroxytryptamine (5-HT) receptors. It also acts as a serotonin releasing agent.[2][7]

Receptor Binding Affinity

TFMPP exhibits varying affinities for different serotonin receptor subtypes, which dictates its complex pharmacological profile. It functions as a full agonist at most of these sites, with the exception of the 5-HT₂ₐ receptor, where it acts as a weak partial agonist or antagonist.[7]

Table 2: Receptor Binding Affinities (Ki) of TFMPP

| Receptor Subtype | Ki (nM) |

| 5-HT₁ₐ | 288 - 1950[7] |

| 5-HT₁B | 30 - 132[7] |

| 5-HT₁D | 282[7] |

| 5-HT₂ₐ | 160 - 269[7] |

| 5-HT₂C | 62[7] |

Lower Ki values indicate higher binding affinity.

Pharmacokinetics

The metabolism of TFMPP is primarily hepatic, involving cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4.[7] In rats, TFMPP is extensively metabolized through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[8] The major metabolites include N-(3-trifluoromethylphenyl)ethylenediamine, N-(hydroxy-3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline, and hydroxy-3-trifluoromethylaniline.[8]

When co-administered with 1-benzylpiperazine (BZP), the time to maximum concentration for TFMPP is approximately 75 minutes.[9]

Signaling Pathway

As a serotonin receptor agonist, TFMPP activates downstream signaling cascades. Most serotonin receptors, with the exception of the 5-HT₃ receptor, are G-protein coupled receptors (GPCRs).[2][10] Activation of these receptors can lead to the modulation of adenylyl cyclase activity, altering cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).[3][10]

Caption: Serotonin receptor signaling pathway activated by TFMPP.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-arylpiperazines is through reductive amination. The following is a general protocol based on this reaction:

Materials:

-

3-(Trifluoromethyl)aniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Sodium carbonate

-

Anhydrous ethanol

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

A mixture of 3-(trifluoromethyl)aniline, bis(2-chloroethyl)amine hydrochloride, and sodium carbonate in anhydrous ethanol is refluxed for several hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the free base of 1-(3-trifluoromethylphenyl)piperazine.

-

The free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with an ethanolic solution of hydrochloric acid to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Note: This is a generalized protocol and should be optimized for specific laboratory conditions.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques for the identification and quantification of TFMPP.

3.2.1. GC-MS Analysis of TFMPP in Seized Materials [11]

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD).

-

Capillary column: HP-5 (5% Phenyl Methyl Siloxane) or equivalent.

GC Conditions:

-

Carrier Gas: Helium at a flow rate of 1.2 mL/min.

-

Injector Temperature: 270°C.

-

Oven Program: Initial temperature of 150°C for 1 min, ramped to 220°C at 10°C/min, then to 290°C at 90°C/min, and held for 2.30 min.

-

Detector Temperature: 290°C.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

Sample Preparation:

-

Dissolve 5 µg of the sample (e.g., powdered tablet) in 1.5 mL of methanol in a GC vial.

-

Vortex the sample prior to injection.

3.2.2. HPLC-UV Analysis of Piperazine Derivatives [12][13]

As piperazine derivatives often lack a strong chromophore, derivatization is frequently employed to enhance UV detection.[12]

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

Analytical column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and 5mM heptafluorobutyric acid.[14]

Derivatization (if necessary):

-

React the sample with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[12][15]

Sample Preparation:

-

Dissolve approximately 10 mg of the sample in 10 ml of a 1:1 solution of 20 mM HCl and methanol.

-

Dilute 1 ml of this solution to 10 ml with methanol.

-

Filter through a 0.45 µm membrane filter before injection.[14]

Visualizations

General Experimental Workflow for Analysis

Caption: General workflow for the analysis of TFMPP.

Metabolic Pathway of TFMPP in Rats

Caption: Proposed metabolic pathway of TFMPP in rats.

References

- 1. researchgate.net [researchgate.net]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. swgdrug.org [swgdrug.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Trifluoromethylphenylpiperazine [bionity.com]

- 7. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. ikm.org.my [ikm.org.my]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 15. jocpr.com [jocpr.com]

Unraveling the Intricacies of TFMPP: A Technical Guide to its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. While initially explored for its potential therapeutic applications, it has gained notoriety as a recreational substance, often in combination with benzylpiperazine (BZP), mimicking the effects of MDMA.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of TFMPP within the central nervous system (CNS), focusing on its molecular interactions, downstream signaling cascades, and overall impact on neuronal function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: A Multi-Target Serotonergic Modulator

The primary mechanism of action of TFMPP in the CNS revolves around its interaction with the serotonergic system. It functions as a non-selective agonist at several serotonin (5-HT) receptor subtypes and also influences serotonin transport.[2][3] Unlike many other psychoactive compounds, TFMPP exhibits minimal direct effects on the dopamine and norepinephrine systems.[1]

Receptor Binding Profile

TFMPP displays a broad binding affinity for various serotonin receptors, with a notable lack of significant interaction with the 5-HT3 receptor.[1] The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The reported Ki values for TFMPP at various serotonin receptors are summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| 5-HT1A | 288 - 1,950 |

| 5-HT1B | 30 - 132 |

| 5-HT1D | 282 |

| 5-HT2A | 160 - 269 |

| 5-HT2C | 62 |

| 5-HT3 | 2,373 (IC50) |

| Data compiled from multiple sources.[1] |

Functional Activity at Serotonin Receptors

Beyond simple binding, the functional consequence of TFMPP's interaction with these receptors is crucial. TFMPP acts as a full agonist at most of the serotonin receptors it binds to, with the exception of the 5-HT2A receptor, where its activity is more complex, acting as a weak partial agonist or even an antagonist.[1]

-

5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C Receptors: At these receptors, TFMPP acts as a full agonist, meaning it binds to and activates the receptor to its maximal capacity, mimicking the effect of the endogenous ligand, serotonin.[1]

-

5-HT2A Receptor: At the 5-HT2A receptor, TFMPP exhibits a more nuanced profile, functioning as a weak partial agonist or an antagonist.[1] This means it may only partially activate the receptor or block the binding of other agonists, including serotonin itself.

Effects on Serotonin Transport

In addition to its direct receptor interactions, TFMPP also affects the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. TFMPP binds to SERT and promotes the release of serotonin.[1][4] This action increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

Downstream Signaling Pathways

The activation of serotonin receptors by TFMPP initiates a cascade of intracellular signaling events that ultimately mediate its physiological and behavioral effects. These G-protein coupled receptors (GPCRs) trigger distinct downstream pathways.

5-HT1 Receptor Subfamily (Gi/o-coupled)

The 5-HT1A, 5-HT1B, and 5-HT1D receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by TFMPP, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the function of various downstream proteins, including transcription factors and ion channels.

5-HT2 Receptor Subfamily (Gq/11-coupled)

The 5-HT2A and 5-HT2C receptors are coupled to Gq/11 proteins. Activation of these receptors by TFMPP stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Both Ca2+ and PKC go on to modulate the activity of a wide range of cellular proteins, influencing neuronal excitability and gene expression.

Experimental Protocols

The understanding of TFMPP's mechanism of action is built upon a variety of experimental techniques. Below are outlines of the key methodologies employed in the cited research.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug for a specific receptor.

-

Objective: To quantify the affinity (Ki) of TFMPP for various serotonin receptor subtypes.

-

General Protocol:

-

Tissue Preparation: Brain tissue from a suitable animal model (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (a radioactive molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (TFMPP).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 (the concentration of TFMPP that inhibits 50% of the radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain of a living animal.

-

Objective: To determine the effect of TFMPP on the extracellular concentrations of serotonin.

-

General Protocol:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the rat diencephalon).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Diffusion: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

-

Sample Collection: The aCSF (dialysate) is collected at regular intervals.

-

Analysis: The concentration of serotonin in the dialysate is measured using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Drug Administration: TFMPP is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe, and changes in serotonin levels are monitored.

-

Functional Magnetic Resonance Imaging (fMRI) in Humans

fMRI is a non-invasive neuroimaging technique that measures brain activity by detecting changes in blood flow.

-

Objective: To investigate the effects of TFMPP on brain activation during cognitive tasks.

-

General Protocol:

-

Participant Recruitment: Healthy human volunteers are recruited for the study.

-

Drug Administration: Participants receive an oral dose of TFMPP or a placebo in a double-blind, crossover design.

-

fMRI Scanning: While in the fMRI scanner, participants perform a cognitive task (e.g., a task designed to assess executive function).

-

Data Acquisition: The fMRI scanner acquires images of brain activity during the task.

-

Data Analysis: The fMRI data is analyzed to identify brain regions that show changes in activation following TFMPP administration compared to placebo.

-

Conclusion

The mechanism of action of TFMPP in the central nervous system is primarily driven by its multifaceted interactions with the serotonergic system. As a non-selective agonist at multiple 5-HT receptor subtypes and a serotonin releasing agent, TFMPP significantly enhances serotonergic neurotransmission. Its effects are mediated through the activation of both Gi/o- and Gq/11-coupled G-protein signaling pathways, leading to a cascade of downstream cellular events. The lack of significant direct activity on the dopaminergic and noradrenergic systems distinguishes it from many other psychostimulants. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the scientific and medical communities to address the public health implications of its recreational use and to potentially inform the development of novel therapeutic agents targeting the serotonergic system. The experimental methodologies outlined in this guide provide a framework for the continued investigation of TFMPP and other psychoactive compounds.

References

- 1. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Trifluoromethylphenyl)piperazine, commonly known as TFMPP, is an N-arylpiperazine derivative.[1][2] Its chemical structure features a piperazine ring substituted at one nitrogen atom with a 3-(trifluoromethyl)phenyl group.[1] TFMPP is recognized as a significant compound in medicinal chemistry and neuroscience research. It functions primarily as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][3][4] Due to these properties, it is a valuable tool for studying the serotonergic system. Furthermore, TFMPP serves as a key intermediate and building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[5] This guide provides a comprehensive overview of its synthesis, characterization, and relevant experimental protocols.

Synthesis Pathway

The synthesis of 1-(3-Trifluoromethylphenyl)piperazine is commonly achieved through a reductive amination reaction. This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with an excess of piperazine, followed by reduction of the resulting iminium intermediate. A mild reducing agent such as sodium triacetoxyborohydride is effective for this transformation, which can be carried out as a one-pot procedure.

Physicochemical and Spectroscopic Characterization

Once synthesized, the identity, purity, and structure of 1-(3-Trifluoromethylphenyl)piperazine must be confirmed using various analytical techniques. The data presented below are characteristic of the compound and its common salt form.

Physical Properties

| Property | Value | Form | Reference |

| Molecular Formula | C₁₁H₁₃F₃N₂ | Free Base | [1][6][7] |

| Molecular Weight | 230.23 g/mol | Free Base | [1][3][6][7] |

| CAS Number | 15532-75-9 | Free Base | [1][6] |

| Appearance | Liquid | Free Base | [8] |

| Boiling Point | 100-102 °C at 0.1 mmHg | Free Base | [8] |

| Melting Point | 237 °C | Hydrochloride Salt | [9] |

Spectroscopic Data

| Technique | Characteristic Data | Reference |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): m/z 230. Key Fragments: m/z 188 (base peak), 172, 145. | [10] |

| ¹H NMR (D₂O, HCl Salt) | Signals corresponding to aromatic and piperazine protons are observed. | [9] |

| FTIR (KBr) | Characteristic peaks for N-H, C-H (aromatic & aliphatic), C-N, and C-F stretching and bending vibrations. | [9][11] |

| UV-Vis (Aqueous Acid) | Maximum Absorbance (λmax) at 202 nm. Another source reports λmax at 249 nm and 293 nm. (Note: Varies with solvent/salt form). | [9][12] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of TFMPP.

Synthesis via Reductive Amination

This protocol is adapted from a general procedure for the synthesis of substituted piperazines.[13]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise to control the reaction rate.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or by converting it to its hydrochloride salt.

-

Salt Formation (Optional): Dissolve the purified free base in anhydrous diethyl ether. Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried.

Characterization Protocols

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) A typical GC-MS method for the analysis of TFMPP is as follows:[10][14]

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: HP-1 capillary column (or equivalent, e.g., 5% phenyl/95% methyl silicone).

-

Carrier Gas: Helium.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 100°C for 1-3 minutes, ramp up to 280-310°C at a rate of 25-30°C/min, and hold for 3-8 minutes.

-

MS Detector: Electron Ionization (EI) mode at 70 eV.

-

Scan Range: m/z 50-550.

-

Sample Preparation: Dissolve the sample in methanol.

4.2.2 Fourier-Transform Infrared Spectroscopy (FTIR) FTIR analysis can be performed on the free base or the hydrochloride salt.[9][11]

-

Instrument: FTIR Spectrometer.

-

Sample Preparation:

-

For Solids (HCl Salt): Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

For Liquids (Free Base): Apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum typically in the range of 4000–400 cm⁻¹.

Biological Activity and Signaling

TFMPP's primary mechanism of action involves the modulation of the serotonin (5-HT) system. It acts as a non-selective agonist at various 5-HT receptor subtypes and also promotes the release of serotonin from presynaptic neurons while inhibiting its reuptake. This leads to an overall increase in serotonergic neurotransmission in the synaptic cleft.

References

- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 7. GSRS [precision.fda.gov]

- 8. N-(3-Trifluoromethylphenyl)piperazine | 15532-75-9 [chemicalbook.com]

- 9. swgdrug.org [swgdrug.org]

- 10. ikm.org.my [ikm.org.my]

- 11. FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. etd.auburn.edu [etd.auburn.edu]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide on the Solubility and Stability of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP-HCl), a potent serotonin receptor agonist. The document details its solubility in various solvents, offering both quantitative data and standardized experimental protocols for its determination. Furthermore, it delves into the stability of TFMPP-HCl under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in line with established pharmaceutical guidelines. Detailed methodologies for conducting these stability studies are provided to ensure reproducibility. The guide also elucidates the primary signaling pathways through which TFMPP exerts its pharmacological effects, with schematic diagrams to facilitate understanding. This document is intended to be a critical resource for researchers and professionals involved in the development and characterization of piperazine-based compounds.

Introduction

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist with significant affinity for the 5-HT1 and 5-HT2 receptor families.[1][2] As a research chemical and a potential scaffold in drug discovery, a thorough understanding of its physicochemical properties is paramount. The hydrochloride salt of TFMPP is commonly used to improve its handling and aqueous solubility. This guide focuses on two critical parameters for drug development: solubility and stability. Solubility is a key determinant of bioavailability and formulation feasibility, while stability data are essential for ensuring the safety, efficacy, and shelf-life of a potential therapeutic agent.

Solubility Profile of TFMPP-HCl

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation development. Below is a summary of the known solubility of TFMPP-HCl in various common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Concentration (mg/mL) | Notes |

| Dimethylformamide (DMF) | 20 mg/mL | Data from commercial supplier.[3] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Data from commercial supplier.[3] |

| Ethanol | 20 mg/mL | Data from commercial supplier.[3] |

| PBS (pH 7.2) | 10 mg/mL | Data from commercial supplier.[3] |

| Methanol | Freely Soluble | Qualitative data.[4] |

| Water | Very Soluble | Qualitative data.[4] |

| Acetone | Slightly Soluble | Qualitative data.[4] |

| Chloroform | Soluble | Qualitative data.[4] |

| Ether | Very Slightly Soluble | Qualitative data.[4] |

| Hexane | Insoluble | Qualitative data.[4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation solubility of TFMPP-HCl in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of interest

-

Sealed, clear glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for TFMPP.

Procedure:

-

Preparation: Add an excess amount of solid TFMPP-HCl to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of TFMPP.

-

Calculation: Calculate the solubility of TFMPP-HCl in the solvent (e.g., in mg/mL) by accounting for the dilution factor.

Stability Profile of TFMPP-HCl

Stability testing is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.

Quantitative Stability Data

Limited quantitative data from forced degradation studies on TFMPP-HCl is available in the public domain. However, studies on its stability in specific media provide some insights.

| Condition | Matrix/Solvent | pH | Duration | Temperature | Remaining TFMPP (%) | Reference |

| Formalin (20%) | Aqueous | 9.5 | 28 days | Not specified | 57% | [5] |

| Storage | Whole Blood | - | 14 days | -20°C | Stable | [6] |

| Storage | Plasma | - | 14 days | -20°C | Stable | [6] |

| Storage | Urine | - | 14 days | -20°C | Stable | [6] |

| Storage | Whole Blood | - | 14 days | 4°C | Stable | [6] |

| Storage | Plasma | - | 14 days | 4°C | Stable | [6] |

| Storage | Urine | - | 14 days | 4°C | Stable | [6] |

| Long-term storage | Crystalline solid | - | ≥ 5 years | -20°C | Stable | [3] |

Note: "Stable" indicates no significant loss of the compound was observed during the study period.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general ICH guidelines for forced degradation studies and can be adapted for TFMPP-HCl. A validated stability-indicating HPLC method is required to separate and quantify TFMPP-HCl from its potential degradation products.

3.2.1. Acid and Base Hydrolysis

Objective: To assess the susceptibility of TFMPP-HCl to hydrolysis under acidic and basic conditions.

Procedure:

-

Acid Hydrolysis: Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a range of acidic solutions (e.g., 0.1 M HCl, 1 M HCl). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

-

Base Hydrolysis: Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a range of basic solutions (e.g., 0.1 M NaOH, 1 M NaOH). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

Sampling and Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration. Analyze the samples by HPLC to determine the percentage of remaining TFMPP-HCl and the formation of any degradation products.

3.2.2. Oxidative Degradation

Objective: To evaluate the stability of TFMPP-HCl in the presence of an oxidizing agent.

Procedure:

-

Prepare a solution of TFMPP-HCl (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubate the solution at room temperature for a defined period (e.g., up to 24 hours).

-

At specified time points, withdraw samples, dilute them, and analyze by HPLC.

3.2.3. Thermal Degradation

Objective: To determine the effect of high temperature on the stability of solid and solution-state TFMPP-HCl.

Procedure:

-

Solid State: Place a known amount of solid TFMPP-HCl in a controlled temperature oven (e.g., 80°C) for a defined period.

-

Solution State: Prepare a solution of TFMPP-HCl in a suitable solvent (e.g., water) and incubate it at a high temperature (e.g., 80°C).

-

At specified time points, cool the samples, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

3.2.4. Photostability

Objective: To assess the stability of TFMPP-HCl upon exposure to light.

Procedure:

-

Expose a solution of TFMPP-HCl and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

After the exposure period, prepare the samples for analysis and quantify the amount of remaining TFMPP-HCl and any photodegradants by HPLC.

Known Degradation Pathways

Studies on the metabolism of TFMPP in rats have identified major degradation pathways, which are likely to be relevant in chemical stability studies. The primary routes of degradation are:

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

-

Degradation of the piperazine moiety: This can lead to the formation of N-(3-trifluoromethylphenyl)ethylenediamine and subsequently 3-trifluoromethylaniline.[7]

Signaling Pathways

TFMPP is a non-selective agonist at several serotonin receptors, primarily exerting its effects through G-protein coupled receptors (GPCRs). Its interaction with 5-HT1B and 5-HT2C receptors are key to its pharmacological profile.

TFMPP Mechanism of Action Workflow

The following diagram illustrates the general workflow of TFMPP's interaction with its primary molecular targets.

Caption: General mechanism of action for TFMPP-HCl.

5-HT1B Receptor Signaling Pathway

The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi. Activation of this receptor by an agonist like TFMPP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Caption: Simplified Gαi-coupled 5-HT1B receptor signaling pathway.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is coupled to the Gαq G-protein. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).

Caption: Simplified Gαq-coupled 5-HT2C receptor signaling pathway.

Conclusion

This technical guide has consolidated the available information on the solubility and stability of this compound. The provided data and experimental protocols serve as a foundational resource for researchers working with this compound. The solubility profile indicates good solubility in polar organic solvents and aqueous buffers, facilitating its use in a variety of experimental settings. While comprehensive forced degradation data is not yet published, the provided protocols offer a clear path for generating these critical stability profiles. The elucidation of its primary signaling pathways through the 5-HT1B and 5-HT2C receptors provides a molecular basis for its pharmacological effects. Further research to generate detailed quantitative stability data under various stress conditions is recommended to fully characterize this important research compound.

References

- 1. isaacpub.org [isaacpub.org]

- 2. rjptonline.org [rjptonline.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation [mdpi.com]

- 7. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of 1-(3-Trifluoromethylphenyl)piperazine

An In-depth Technical Guide to the Pharmacological Profile of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a synthetic compound of the phenylpiperazine class. While initially explored in scientific research, it has gained notoriety as a recreational substance, often sold in combination with benzylpiperazine (BZP) as an alternative to illicit drugs like MDMA.[1][2] This document provides a comprehensive technical overview of the pharmacological profile of TFMPP, including its receptor binding affinities, functional activities, metabolic pathways, and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's complex interactions with biological systems.

Pharmacodynamics

The primary mechanism of action of TFMPP is centered on the serotonergic system, where it acts as a non-selective agonist at multiple serotonin (5-HT) receptor subtypes and as a serotonin releasing agent.[2][3] Its effects on dopaminergic and noradrenergic systems are considered insignificant.[1]

Receptor Binding Affinity

TFMPP exhibits a distinct binding profile, with moderate to high affinity for several serotonin receptors. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

| Receptor/Transporter | Binding Affinity (Kᵢ, nM) |

| 5-HT₁ₐ | 288 - 1950 |

| 5-HT₁ₑ | 30 - 132 |

| 5-HT₁ₒ | 282 |

| 5-HT₂ₐ | 160 - 269 |

| 5-HT₂ₒ | 62 |

| 5-HT₃ | 2373 (IC₅₀) |

| Serotonin Transporter (SERT) | 121 (EC₅₀) |

| Data compiled from multiple sources.[1][4] |

Functional Activity

Beyond simple binding, the functional activity of TFMPP at these receptors determines its physiological effects. It acts as an agonist at most of the serotonin receptors it binds to, with the notable exception of the 5-HT₂ₐ receptor.

-

5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₒ, and 5-HT₂ₒ Receptors : TFMPP functions as a full agonist at these receptors.[1][5]

-

5-HT₂ₐ Receptor : At this receptor, TFMPP acts as a weak partial agonist or an antagonist.[1][5]

-

Serotonin Transporter (SERT) : TFMPP binds to SERT and induces the release of serotonin.[1][3]

Signaling Pathways

The interaction of TFMPP with various serotonin receptors initiates a cascade of intracellular signaling events. The activation of G-protein coupled receptors (GPCRs), such as the 5-HT₁, 5-HT₂, and 5-HT₂ₒ receptors, leads to the modulation of second messenger systems.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME).

Metabolism

TFMPP is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[6][7] The main metabolic transformations include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[6][8]

-

Primary Metabolizing Enzymes : CYP2D6, CYP1A2, and CYP3A4.[9][10]

-

Other Metabolic Reactions : Phase II reactions such as glucuronidation and sulfation of the phase I metabolites also occur.[6][7]

Human Pharmacokinetic Parameters

Limited studies have been conducted on the pharmacokinetics of TFMPP in humans. The co-administration with BZP can alter its metabolic profile.[11]

| Parameter | Value (when administered with BZP) |

| Tₘₐₓ (Time to Peak Plasma Concentration) | ~75 minutes |

| Absorption Half-life | ~13.3 minutes |

| Data from a study where 30 mg of TFMPP was co-administered with 100 mg of BZP.[11][12] |

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of compounds like TFMPP.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.[13][14]

Objective : To measure the ability of TFMPP to compete with a radiolabeled ligand for binding to a target receptor.

Materials :

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand (e.g., [³H]-serotonin).

-

Unlabeled test compound (TFMPP).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

Procedure :

-

Preparation : Prepare serial dilutions of TFMPP.

-

Incubation : In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of TFMPP.

-

Equilibrium : Incubate the plate to allow the binding to reach equilibrium.

-

Filtration : Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound.

-

Washing : Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the TFMPP concentration. Calculate the IC₅₀ (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Functional Assay for GPCRs (e.g., cAMP Assay)

This type of assay measures the functional response of a cell upon receptor activation by an agonist.[15][16]

Objective : To determine if TFMPP acts as an agonist, antagonist, or inverse agonist at a specific G-protein coupled receptor (GPCR).

Materials :

-

Host cells engineered to express the target GPCR.

-

Test compound (TFMPP).

-

Known agonist for the receptor.

-

cAMP assay kit (or other second messenger detection system).

-

Plate reader.

Procedure :

-

Cell Culture : Culture the engineered cells in a multi-well plate.

-

Compound Addition :

-

Agonist Mode : Add varying concentrations of TFMPP to the cells.

-

Antagonist Mode : Pre-incubate the cells with varying concentrations of TFMPP, then add a fixed concentration of a known agonist.

-

-

Incubation : Incubate the plate to allow for receptor activation and second messenger production (e.g., cAMP).

-

Cell Lysis and Detection : Lyse the cells and use the assay kit to measure the levels of the second messenger.

-

Data Analysis :

-

Agonist Mode : Plot the second messenger levels against the logarithm of the TFMPP concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

-

Antagonist Mode : Determine the ability of TFMPP to inhibit the response of the known agonist and calculate the IC₅₀ or pA₂ value.

-

Toxicology and Adverse Effects

In humans, TFMPP is reported to cause a range of adverse effects, including dysphoria, anxiety, headaches, and nausea.[1][3] It is rarely used alone and is most commonly found in combination with BZP, which can potentiate its effects and associated toxicities.[1][17] The combination can produce sympathomimetic toxicity, with symptoms such as palpitations, agitation, and confusion.[12] Studies in animal models have also suggested potential for dopaminergic neurotoxicity.[18]

Conclusion

1-(3-Trifluoromethylphenyl)piperazine is a pharmacologically active compound with a primary influence on the serotonergic system. It functions as a non-selective agonist at several 5-HT receptors and as a serotonin releasing agent. Its metabolism is complex and involves several key cytochrome P450 enzymes. While it has no accepted medical use, its distinct pharmacological profile makes it a subject of interest in neuropharmacological research. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the study of this and similar compounds.

References

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors [pubmed.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. soft-tox.org [soft-tox.org]

- 8. Trifluormethylphenylpiperazin – Wikipedia [de.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 'Party pill' drugs--BZP and TFMPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo interactions between BZP and TFMPP (party pill drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. molbio.gu.se [molbio.gu.se]

- 17. Trifluoromethylphenylpiperazine [bionity.com]

- 18. Dopaminergic neurotoxic effects of 3-TFMPP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of 1-(3-Trifluoromethylphenyl)piperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 1-(3-Trifluoromethylphenyl)piperazine hydrochloride (TFMPP), a psychoactive compound known for its interaction with the serotonergic system. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and presents visual representations of relevant signaling pathways and workflows to support research and drug development efforts.

Core Pharmacological Data

1-(3-Trifluoromethylphenyl)piperazine is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] Its in vitro activity has been characterized through various binding and functional assays, revealing a complex interaction profile with multiple serotonin receptor subtypes and the serotonin transporter (SERT).

Serotonin Receptor and Transporter Binding Affinity

The binding affinity of TFMPP for various serotonin (5-HT) receptors and the serotonin transporter (SERT) has been determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.

| Target | Radioligand | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | 288–1,950 | [2] |

| 5-HT1B | [3H]Serotonin | 30–132 | [2] |

| 5-HT1D | [3H]Serotonin | 282 | [2] |

| 5-HT2A | [3H]Ketanserin | 160–269 | [2] |

| 5-HT2C | [3H]Mesulergine | 62 | [2] |

| 5-HT3 | - | 2,373 (IC50) | [2] |

| SERT | [3H]Citalopram | 121 (EC50) | [2] |

Functional Activity at Serotonin Receptors

The functional activity of TFMPP is characterized by its ability to elicit a biological response upon binding to a receptor. This is often quantified as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists or inhibitors. TFMPP generally acts as a full agonist at 5-HT1 and 5-HT2C receptors and as a weak partial agonist or antagonist at the 5-HT2A receptor.[2] It also inhibits serotonin reuptake by binding to the SERT.[2]

| Target | Assay Type | Parameter | Value (nM) | Functional Effect | Reference |

| 5-HT1A | cAMP Assay | EC50 | Not specified | Agonist | [3] |

| 5-HT1B | - | EC50 | Not specified | Agonist | [4] |

| 5-HT2A | Calcium Mobilization | EC50 | Not specified | Weak Partial Agonist / Antagonist | [2] |

| 5-HT2C | - | EC50 | Not specified | Agonist | [2] |

| SERT | Serotonin Uptake | EC50 | 121 | Reuptake Inhibition | [2] |

In Vitro Cytotoxicity

The cytotoxic potential of TFMPP has been evaluated in various cell lines, typically using assays that measure cell viability or membrane integrity.

| Cell Line | Assay | Parameter | Value (mM) | Reference |

| HepaRG (human hepatic) | MTT Assay | EC50 | 0.45 | [5][6] |

| Primary Rat Hepatocytes | MTT Assay | EC50 | 0.14 | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the activity of TFMPP.

Radioligand Binding Assays for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells) or use homogenized brain tissue from rodents (e.g., hippocampus for 5-HT1A receptors).

-

Harvest cells or tissue and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

Increasing concentrations of TFMPP hydrochloride or a known non-labeled ligand for determining non-specific binding (e.g., 10 µM serotonin).

-

The prepared cell membrane suspension.

-

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the TFMPP concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Measurement for Gi-Coupled Receptors (e.g., 5-HT1A)

Objective: To determine the functional agonistic activity of TFMPP at Gi-coupled serotonin receptors by measuring the inhibition of cAMP production.

Protocol:

-

Cell Culture:

-

Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor in a suitable growth medium.

-

Seed the cells into a 96-well plate and allow them to adhere and grow to near confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

Add increasing concentrations of TFMPP hydrochloride to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured cAMP levels as a function of the TFMPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of TFMPP that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.

-

Functional Assay: Intracellular Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A)

Objective: To determine the functional agonistic activity of TFMPP at Gq-coupled serotonin receptors by measuring changes in intracellular calcium concentration.

Protocol:

-

Cell Culture:

-

Culture U2OS or HEK293 cells stably co-expressing the human 5-HT2A receptor and a promiscuous G-protein (e.g., Gα16) in a suitable growth medium.

-

Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to form a monolayer.

-

-

Dye Loading:

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in the presence of probenecid (to prevent dye extrusion) by incubating at 37°C for a specified time (e.g., 60 minutes).

-

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject increasing concentrations of TFMPP hydrochloride into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline for each well.

-

Plot the peak ΔF as a function of the TFMPP concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of TFMPP that elicits a half-maximal calcium response.

-

Serotonin Transporter (SERT) Uptake Assay

Objective: To measure the inhibitory effect of TFMPP on serotonin reuptake by SERT.

Protocol:

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human serotonin transporter (hSERT).

-

Seed the cells into a 96-well plate and allow them to adhere.

-

-

Uptake Assay:

-

Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with increasing concentrations of TFMPP hydrochloride or a known SERT inhibitor (e.g., fluoxetine) for a short period.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-serotonin.

-

Incubate the plate at 37°C for a short, defined time (e.g., 10-15 minutes) to allow for serotonin uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

-

Detection:

-

Lyse the cells and measure the amount of [3H]-serotonin taken up into the cells using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of [3H]-serotonin uptake inhibition as a function of the TFMPP concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for SERT inhibition.

-

In Vitro Metabolism Using Human Liver Microsomes

Objective: To identify the metabolic pathways of TFMPP.

Protocol:

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding TFMPP hydrochloride.

-

Incubate the mixture at 37°C with gentle shaking for a specific time period (e.g., up to 4 hours).

-

-

Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Metabolite Identification:

-

Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS).

-

Compare the mass spectra of the potential metabolites with that of the parent compound to identify metabolic transformations such as hydroxylation and piperazine ring scission.[2]

-

Visualizations

Signaling Pathways of TFMPP at Serotonin Receptors

Caption: Signaling pathways of TFMPP at Gi/o- and Gq/11-coupled serotonin receptors.

Experimental Workflow for In Vitro Characterization

Caption: A logical workflow for the in vitro characterization of TFMPP.

References

- 1. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Dance of TFMPP: A Technical Guide to its Neurochemical Effects on Dopamine and Serotonin Systems

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the neurochemical effects of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), a psychoactive compound known for its complex interactions with the brain's dopamine and serotonin systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of TFMPP's receptor binding profile, its impact on neurotransmitter release, and the underlying experimental methodologies.

Abstract

1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a non-selective serotonergic agent that has been investigated for its psychoactive properties. While primarily recognized for its effects on the serotonin system, TFMPP also exerts significant, albeit indirect, influence on dopaminergic pathways. This guide synthesizes key findings from in vitro and in vivo studies to elucidate the dual nature of TFMPP's neurochemical footprint. Quantitative data from radioligand binding assays and in vivo microdialysis studies are presented in structured tables for comparative analysis. Detailed experimental protocols for these key methodologies are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for understanding the complex pharmacology of TFMPP.

Introduction

TFMPP's rise to prominence in recreational drug scenes, often in combination with benzylpiperazine (BZP), has necessitated a deeper understanding of its mechanism of action. While it is known to mimic some of the effects of more classic psychostimulants, its neurochemical profile is distinct. This guide will dissect the intricate interplay between TFMPP and the serotonin and dopamine systems, providing a foundational resource for researchers in neuropharmacology and drug development.

Quantitative Data on TFMPP's Neurochemical Interactions

The following tables summarize the key quantitative data from various studies, providing a snapshot of TFMPP's affinity for serotonergic targets and its influence on neurotransmitter levels.

Table 1: Receptor Binding Affinities (Ki) of TFMPP

| Receptor/Transporter | Ki (nM) | Notes |

| 5-HT1A Receptor | 288 - 1,950 | Full agonist activity. |

| 5-HT1B Receptor | 30 - 132 | Full agonist activity. |

| 5-HT1D Receptor | 282 | Full agonist activity. |

| 5-HT2A Receptor | 160 - 269 | Weak partial agonist or antagonist activity. |

| 5-HT2C Receptor | 62 | Full agonist activity. |

| Serotonin Transporter (SERT) | 121 (EC50) | Acts as a serotonin releasing agent. |

| Dopamine Transporter (DAT) | No significant affinity | TFMPP does not directly bind to or inhibit the dopamine transporter. |

Table 2: In Vivo Effects of TFMPP on Neurotransmitter Release

| Study | Brain Region | TFMPP Dose | Effect on Dopamine Release | Effect on Serotonin Release |

| Benloucif et al. (1991)[1] | Anterior Striatum (Rat) | 10.0 nmol (perfused) | ~40% increase | Not reported |

| Benloucif et al. (1991)[1] | Anterior Striatum (Rat) | 160 nmol (perfused) | ~11-fold increase | Not reported |

| Baumann et al. (2004)[2] | Nucleus Accumbens (Rat) | 3 and 10 mg/kg (i.v.) | No significant change alone; marked increase with BZP | Dose-dependent increase |

Signaling Pathways and Mechanisms of Action

TFMPP's primary mechanism of action is the stimulation of various serotonin receptor subtypes and the promotion of serotonin release via the serotonin transporter[2]. Its effect on the dopamine system is largely indirect, mediated by the complex interplay between serotonergic and dopaminergic neurons.

Serotonergic Effects

TFMPP acts as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, and as a weak partial agonist or antagonist at 5-HT2A receptors. Furthermore, it functions as a serotonin releasing agent by interacting with the serotonin transporter (SERT)[2]. This broad-spectrum serotonergic activity underlies many of its psychoactive effects.

Indirect Dopaminergic Effects